5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thienyl ring, a triazole ring, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step often involves the reaction of the thienyl intermediate with benzyl alcohol in the presence of a suitable catalyst.
Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the hydrosulfide group: This final step typically involves the reaction of the triazole intermediate with a sulfur source, such as hydrogen sulfide or a thiol, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties may make it useful in the development of new materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and thienyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazole: Lacks the hydrosulfide group, which may affect its reactivity and biological activity.
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide: Lacks the methyl group, which may influence its steric properties and reactivity.
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylsulfone: Contains a sulfone group instead of a hydrosulfide group, which may alter its chemical and biological properties.
Uniqueness
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the hydrosulfide group, which can impart distinct reactivity and potential biological activity. The combination of the benzyloxy, thienyl, and triazole groups also contributes to its uniqueness, offering a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4-methyl-3-(3-phenylmethoxythiophen-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-17-13(15-16-14(17)19)12-11(7-8-20-12)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWRIUZQXTRGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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